![molecular formula C11H17Cl3N4 B2618416 4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride CAS No. 2172596-58-4](/img/structure/B2618416.png)
4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride is a heterocyclic compound that combines the structural features of piperazine and benzimidazole. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, and antipsychotic properties .
作用机制
Target of Action
The primary targets of 4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride Similar compounds with a piperazinyl-benzimidazole structure have been reported to interact with dna gyrase , a type II topoisomerase found in bacteria, and play a role in antimicrobial activity . They also have been reported to have anxiolytic activity, suggesting potential interaction with the central nervous system .
Mode of Action
The exact mode of action of This compound For instance, some piperazinyl-benzimidazole derivatives have been reported to have a new binding mode to DNA gyrase, allowing for a more potent antibacterial effect .
Biochemical Pathways
The specific biochemical pathways affected by This compound Similar compounds have been reported to affect the central nervous system, suggesting potential involvement in neurotransmission pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Similar compounds have been reported to have good docking scores, suggesting potential for good bioavailability .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been reported to show promising direct activity against gram-negative strains, and anti-biofilm activity against gram-positive strains .
生化分析
Biochemical Properties
It has been suggested that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of 4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride on cells and cellular processes are complex and multifaceted. It has been suggested that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. This could include changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound may vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride typically involves the condensation of o-phenylenediamine with piperazine under acidic conditions. The reaction is often carried out in the presence of hydrochloric acid, which facilitates the formation of the trihydrochloride salt . The process can be summarized as follows:
Condensation Reaction: o-Phenylenediamine reacts with piperazine in the presence of hydrochloric acid.
Formation of the Imidazole Ring: The intermediate product undergoes cyclization to form the benzimidazole ring.
Formation of the Trihydrochloride Salt: The final product is obtained as a trihydrochloride salt due to the presence of excess hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in its pure form .
化学反应分析
Types of Reactions
4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Reduced derivatives of the piperazine ring.
Substitution: Alkylated or acylated derivatives of the piperazine ring.
科学研究应用
4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its antipsychotic properties and potential use in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
相似化合物的比较
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Shares structural similarities but contains a benzothiazole ring instead of a benzimidazole ring.
8-(Piperazin-1-yl)imidazo[1,2-a]pyrazine: Contains an imidazo[1,2-a]pyrazine ring and is investigated for its acetylcholinesterase inhibitory activity.
Uniqueness
4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride is unique due to its combined structural features of piperazine and benzimidazole, which contribute to its diverse pharmacological activities. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound in medicinal chemistry .
属性
IUPAC Name |
4-piperazin-1-yl-1H-benzimidazole;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.3ClH/c1-2-9-11(14-8-13-9)10(3-1)15-6-4-12-5-7-15;;;/h1-3,8,12H,4-7H2,(H,13,14);3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHWITNXZSWMHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC3=C2N=CN3.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2618334.png)
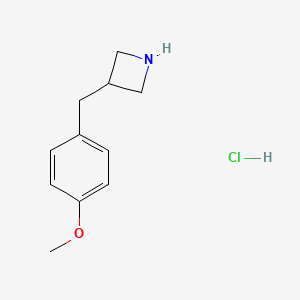
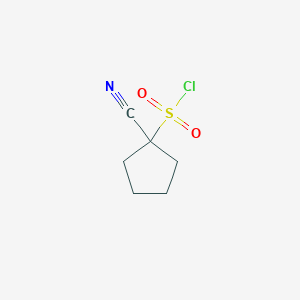
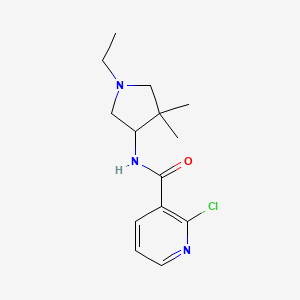
![2-(2-methoxyethoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2618339.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide](/img/structure/B2618340.png)
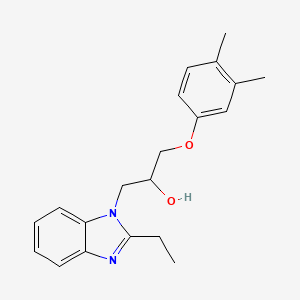
![N-[(2Z)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2618343.png)
![6,7-dimethoxy-1-methyl-1H,4H-indeno[1,2-c]pyrazole-3-carboxylic acid](/img/structure/B2618344.png)
![3-chloro-4-fluoro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2618345.png)

![3-(4-methoxyphenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B2618349.png)
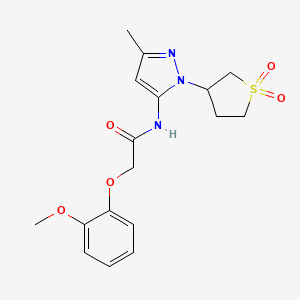
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2618356.png)
